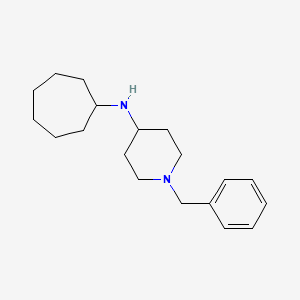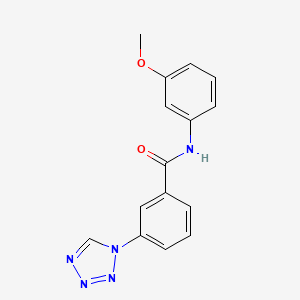
1-benzyl-N-cycloheptyl-4-piperidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzyl-N-cycloheptyl-4-piperidinamine, also known as BTCP, is a synthetic compound with psychoactive properties. It belongs to the class of phenylpiperidine derivatives and has been extensively studied for its potential use in the treatment of various medical conditions. BTCP has been found to have a high affinity for dopamine receptors, which makes it a promising candidate for the development of drugs targeting dopamine-related disorders.
Mécanisme D'action
1-benzyl-N-cycloheptyl-4-piperidinamine acts as a dopamine receptor agonist, which means it binds to and activates dopamine receptors in the brain. This leads to an increase in dopamine release, which can have various effects on the body depending on the specific receptor subtype activated. This compound has been found to have a high affinity for the D1 and D2 dopamine receptor subtypes, which are involved in various physiological processes such as movement, cognition, and reward.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects on the body. It has been shown to increase dopamine release in the brain, which can lead to an increase in locomotor activity, stereotypy, and reward-seeking behavior. This compound has also been found to have analgesic properties and has been shown to reduce pain sensitivity in animal models. Additionally, this compound has been found to have anticonvulsant properties and has been studied for its potential use in the treatment of epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
1-benzyl-N-cycloheptyl-4-piperidinamine has several advantages and limitations for lab experiments. Its high affinity for dopamine receptors makes it a useful tool for studying dopamine-related processes in the brain. However, its psychoactive properties and potential for abuse make it difficult to work with in certain settings. Additionally, its effects on the body can be highly dependent on the specific dopamine receptor subtype activated, which can complicate experimental design.
Orientations Futures
There are several future directions for research on 1-benzyl-N-cycloheptyl-4-piperidinamine. One area of interest is the development of drugs targeting dopamine-related disorders such as Parkinson's disease, schizophrenia, and addiction. This compound's high affinity for dopamine receptors makes it a promising candidate for the development of such drugs. Another area of interest is the study of this compound's analgesic properties and its potential use in pain management. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound on the body and to determine its potential for use in other medical conditions.
Méthodes De Synthèse
The synthesis of 1-benzyl-N-cycloheptyl-4-piperidinamine involves the reaction of 4-cyano-1-benzylpiperidine with cycloheptanone in the presence of sodium ethoxide. This reaction yields this compound as the final product. The purity and yield of this compound can be improved by using different solvents and reaction conditions.
Applications De Recherche Scientifique
1-benzyl-N-cycloheptyl-4-piperidinamine has been extensively studied for its potential use in the treatment of various medical conditions. It has been found to have a high affinity for dopamine receptors, which makes it a promising candidate for the development of drugs targeting dopamine-related disorders such as Parkinson's disease, schizophrenia, and addiction. This compound has also been found to have analgesic properties and has been studied for its potential use in pain management.
Propriétés
IUPAC Name |
1-benzyl-N-cycloheptylpiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2/c1-2-7-11-18(10-6-1)20-19-12-14-21(15-13-19)16-17-8-4-3-5-9-17/h3-5,8-9,18-20H,1-2,6-7,10-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVXKCZITTCDJNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-6-fluorobenzaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B5864804.png)
![2,2,2-trichloro-N'-[(4-chlorophenyl)sulfonyl]ethanimidamide](/img/structure/B5864809.png)



![ethyl 4-{[3-(4-methoxyphenoxy)propanoyl]amino}benzoate](/img/structure/B5864838.png)
![3-chloro-N'-[(3,4-dimethoxyphenyl)acetyl]benzohydrazide](/img/structure/B5864840.png)

![3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B5864847.png)


![2-(4-chloro-3,5-dimethylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5864857.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-phenylmethanesulfonamide](/img/structure/B5864859.png)